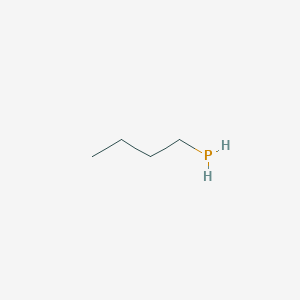
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol
Vue d'ensemble
Description
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves the reaction of 6,7-dimethoxyquinazoline with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the methoxy group by the phenol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. Additionally, it may induce apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has similar structural features and pharmacological activities.
2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)aniline: Another quinazoline derivative with comparable properties.
Uniqueness
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a valuable compound in medicinal chemistry research .
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3 |
Clé InChI |
UPMFOGCXEOLUAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)
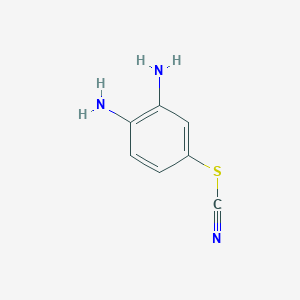
![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)
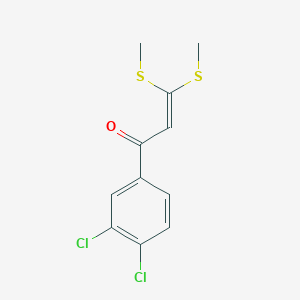
![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)
![5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)
![1-Fluoro-3-[(3-fluorophenyl)methylsulfonylmethyl]benzene](/img/structure/B8573135.png)
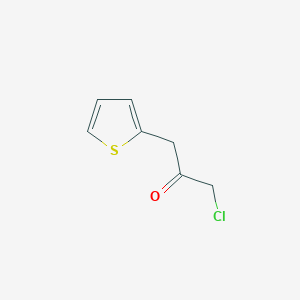
![Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8573141.png)

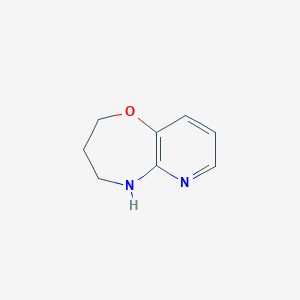
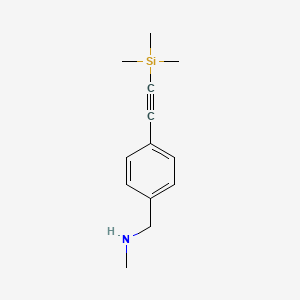
![3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B8573184.png)
